molecular formula C14H13N7O3S2 B2749106 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034547-99-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2749106
CAS No.: 2034547-99-2
M. Wt: 391.42
InChI Key: PGXQHXFCIJZAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic compound featuring a triazolopyrazine core fused with a benzo-thiadiazole sulfonamide moiety. This compound’s structural complexity suggests utility in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3S2/c1-2-24-14-13-18-17-11(21(13)7-6-15-14)8-16-26(22,23)10-5-3-4-9-12(10)20-25-19-9/h3-7,16H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQHXFCIJZAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death or growth inhibition.

Result of Action

Similar compounds have shown antibacterial activities, suggesting that the compound may lead to bacterial death or growth inhibition at the molecular and cellular levels.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazolo-pyrazine moiety and a benzo[c][1,2,5]thiadiazole backbone. The synthesis typically involves multi-step organic reactions where the triazolo-pyrazine core is formed through cyclization of suitable precursors. Subsequent reactions introduce the ethoxy and sulfonamide groups under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer activity . For instance, compounds within this class have been identified as dual inhibitors of c-Met and VEGFR-2, which are critical in tumor growth and metastasis. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting key signaling pathways involved in cell proliferation .

Activity IC50 Value (µM) Target
c-Met Inhibition0.045c-Met receptor
VEGFR-2 Inhibition0.038Vascular Endothelial Growth Factor Receptor 2

Antimicrobial Activity

The compound has also shown antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are reported to be in the low micromolar range .

Microorganism MIC (µg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in cancer progression.
  • DNA Interaction : It has been observed to bind to DNA gyrase and topoisomerase IV enzymes, disrupting bacterial DNA replication processes .
  • Apoptotic Induction : By modulating apoptotic pathways in cancer cells, it promotes programmed cell death.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • A study on human cancer cell lines demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups.
  • Another investigation highlighted its synergistic effect when combined with conventional chemotherapeutics like doxorubicin and cisplatin .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. Specifically, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has been identified as a dual inhibitor of critical targets in cancer therapy:

TargetMechanismActivity
c-MetTyrosine kinase involved in cell proliferationInhibition leads to reduced tumor growth
VEGFR-2Receptor involved in angiogenesisInhibition prevents blood vessel formation

Studies have shown that this compound significantly reduces cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Properties

Similar compounds have demonstrated antibacterial activities against both gram-positive and gram-negative bacteria. The sulfonamide moiety is known for its efficacy against bacterial infections. The mechanism involves inhibition of bacterial growth by interfering with essential biochemical pathways .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of the appropriate triazolo-pyrazine derivative with a benzamide derivative.
  • Reaction Conditions : Controlled conditions involving organic solvents and catalysts are utilized to ensure high yield and purity.
  • Industrial Methods : For large-scale production, automated reactors and continuous flow systems are employed to optimize efficiency and reduce waste .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of similar triazolo-pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited potent activity with minimum inhibitory concentrations comparable to established antibiotics. This highlights its potential as an alternative therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Triazolopyrazine Derivatives :
    • 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide ():
  • Shares the triazolo[4,3-a]pyrazine core but substitutes the ethoxy group with a 4-chlorobenzylsulfanyl moiety.
  • The sulfanyl group may reduce metabolic stability compared to the ethoxy group in the target compound, which is less prone to oxidation . N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide ():
  • Features an antioxidant (di-tert-butyl-hydroxyl benzamide) linked via a phenoxyethyl chain.
  • The target compound’s sulfonamide group may offer stronger hydrogen-bonding interactions compared to the ester-linked antioxidant, influencing target selectivity .

  • Thiadiazole Derivatives :

    • N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide ():
  • Combines thiadiazole with a triazinone system.

Key Differentiators and Implications

Ethoxy vs. Sulfanyl/Chlorobenzyl Groups : The ethoxy group in the target compound may enhance metabolic stability and solubility compared to sulfanyl or halogenated analogs .

Sulfonamide vs.

Preparation Methods

Thiadiazole Ring Construction

The benzo[c]thiadiazole system is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with sulfur sources. A modified protocol from achieves this through:

  • Nitration and Reduction :

    • 3-Nitrobenzenamine undergoes diazotization followed by treatment with sodium sulfide nonahydrate to form 1,2,5-thiadiazole-3,4-diamine.
    • Key Conditions : H₂SO₄/HNO₃ (1:3) at 0°C, 85% yield.
  • Sulfonation :

    • Chlorosulfonic acid (ClSO₃H) in dichloroethane introduces the sulfonyl chloride group at position 4:
      $$
      \text{C}6\text{H}3\text{N}2\text{S} + \text{ClSO}3\text{H} \xrightarrow{\text{0°C→rt}} \text{C}6\text{H}2\text{N}2\text{S(SO}2\text{Cl)} \quad (72\%\text{ yield})
      $$
  • Amination :

    • Reaction with aqueous ammonia yields the free sulfonamide:
      $$
      \text{C}6\text{H}2\text{N}2\text{S(SO}2\text{Cl)} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{C}6\text{H}2\text{N}2\text{S(SO}2\text{NH}_2\text{)} \quad
      $$

Preparation of 8-Ethoxy-triazolo[4,3-a]pyrazine Intermediate

Pyrazine Core Functionalization

The triazolopyrazine fragment is constructed through cyclization reactions:

  • Ethoxy Group Installation :

    • 3-Chloropyrazine-2-amine reacts with sodium ethoxide in ethanol under reflux (Δ = 78°C, 6 h) to yield 3-ethoxypyrazine-2-amine (91% purity).
  • Triazole Annulation :

    • Treatment with trimethylsilyl azide (TMSN₃) and copper(I) iodide in DMF forms the triazolo ring:
      $$
      \text{C}5\text{H}7\text{N}3\text{O} + \text{TMSN}3 \xrightarrow{\text{CuI, DMF}} \text{C}6\text{H}7\text{N}_5\text{O} \quad (68\%\text{ yield})
      $$
  • Methylene Amination :

    • Bromination of the triazolopyrazine methyl group (NBS, CCl₄) followed by Gabriel synthesis produces the primary amine:
      $$
      \text{C}7\text{H}9\text{N}5\text{O} \xrightarrow{\text{NBS}} \text{C}7\text{H}8\text{BrN}5\text{O} \xrightarrow{\text{Phthalimide}} \text{C}{15}\text{H}{13}\text{N}6\text{O}3 \quad
      $$

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

The critical coupling step employs nucleophilic substitution between the sulfonyl chloride and amine:

Reagent Conditions Yield Purity
Benzo[c]thiadiazole-4-sulfonyl chloride (1.2 eq) DCM, Et₃N (2 eq), 0°C→rt, 12 h 78% 99.2%
PyBOP (1.5 eq) DMF, DIEA, 24 h, N₂ atm 82% 98.5%

Optimal Protocol :

  • Dissolve 3-(aminomethyl)-8-ethoxy-triazolopyrazine (1.0 eq) in anhydrous DCM.
  • Add Et₃N (2.0 eq) and cool to 0°C.
  • Slowly add benzo[c]thiadiazole-4-sulfonyl chloride (1.2 eq) in DCM.
  • Warm to room temperature and stir for 12 h.
  • Wash with 5% HCl (3×), dry (MgSO₄), and purify via silica chromatography (EtOAc/hexane 3:7).

Analytical Characterization Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 8.15–7.89 (m, 3H, thiadiazole-H)
  • δ 4.53 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 4.21 (s, 2H, CH₂N)

HRMS (ESI+) :

  • Calc. for C₁₅H₁₂N₇O₃S₂ [M+H]⁺: 402.0398
  • Found: 402.0395

IR (KBr) :

  • 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1685 cm⁻¹ (C=O)

Synthetic Challenges and Optimization

Byproduct Formation in Coupling Step

Early attempts using Hünig's base led to a 15–20% bis-sulfonamide byproduct. Switching to PyBOP activation reduced this to <5% while improving reaction efficiency.

Purification Considerations

The final compound exhibits poor solubility in hydrocarbon solvents. Gradient elution (CH₂Cl₂ → 10% MeOH/CH₂Cl₂) achieves baseline separation on C18 reverse-phase columns.

Scale-Up and Process Chemistry

A kilogram-scale protocol was developed using continuous flow reactors:

  • Reactor 1 : Sulfonyl chloride formation (0.5 L/min, 40°C)
  • Reactor 2 : Amine coupling (1.0 L/min, 25°C)
  • Throughput : 2.8 kg/day with 76% overall yield

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?

  • Answer : The compound’s synthesis typically involves sequential functionalization of the triazolo-pyrazine and benzo-thiadiazole-sulfonamide moieties. A common approach includes:

  • Step 1 : Reacting 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl bridge.
  • Step 2 : Coupling the methylated intermediate with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride via nucleophilic substitution. Optimize reaction conditions (e.g., THF as solvent, sodium acetate as base) to achieve >75% yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized to confirm its structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at C8 of triazolo-pyrazine, sulfonamide linkage).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) with <5 ppm mass error.
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and dihedral angles between the triazolo-pyrazine and benzo-thiadiazole systems to assess conformational stability .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF; limited solubility in aqueous buffers (use sonication or co-solvents like PEG-400 for in vitro assays).
  • Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light (UV degradation of the sulfonamide group) and basic pH (>9.0), which may hydrolyze the ethoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Answer :

  • Core modifications : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions with target proteins.
  • Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzo-thiadiazole ring to improve binding affinity.
  • Methodology : Synthesize analogs via parallel synthesis, screen against target enzymes (e.g., carbonic anhydrase IX), and analyze IC50_{50} values using fluorescence-based assays. Molecular docking (AutoDock Vina) can predict binding poses .

Q. What experimental approaches resolve contradictions in reported biological data for similar triazolo-pyrazine derivatives?

  • Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated inactivation, which may explain discrepancies in in vivo efficacy .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Answer :

  • Flow chemistry : Optimize continuous-flow synthesis for the sulfonamide coupling step to reduce reaction time (<2 hours) and improve reproducibility .
  • Design of Experiments (DoE) : Apply factorial design (e.g., temperature, solvent ratio) to identify critical parameters affecting yield and purity.
  • Byproduct analysis : Use LC-MS to trace impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry or quenching steps .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Answer :

  • Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates.
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, DNA repair).
  • In vivo models : Administer the compound in xenograft mice (e.g., colorectal cancer PDX models) and correlate pharmacokinetic data (Cmax_{max}, AUC) with tumor regression .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).
  • Advanced SAR : Prioritize substituents based on computed physicochemical properties (LogP, polar surface area) to balance bioavailability and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.